molecular formula C10H13N3OS B2693384 6-methyl-3-propyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1502326-62-6

6-methyl-3-propyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B2693384
CAS No.: 1502326-62-6
M. Wt: 223.29
InChI Key: RTQDENJVAQJNRM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-d]pyrimidin-4-one class, characterized by a bicyclic scaffold combining pyrrole and pyrimidine rings. The structure features a 6-methyl group, a 3-propyl substituent, and a 2-thioxo moiety, which collectively influence its physicochemical and biological properties. Such derivatives are often explored for pharmacological applications, particularly enzyme inhibition, due to their structural mimicry of purine bases .

Properties

IUPAC Name

6-methyl-3-propyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-3-4-13-9(14)8-7(12-10(13)15)5-6(2)11-8/h5,11H,3-4H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQDENJVAQJNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(N2)C)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-propyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-propyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one with methylating agents. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-propyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 6-methyl-3-propyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves reactions that yield derivatives of pyrimidine and related structures. The compound can be synthesized through multi-step organic reactions involving starting materials like aminopyrazole carbonitrile. These processes often include the use of solvents such as dioxane and catalysts like piperidine to facilitate reactions under reflux conditions.

Antioxidant Properties

Research indicates that compounds in the pyrrolo[3,2-d]pyrimidine family exhibit antioxidant properties. The thioxo group in this compound contributes to this activity by scavenging free radicals and reducing oxidative stress in biological systems.

Anti-inflammatory Effects

Studies have shown that derivatives of pyrimidine can act as anti-inflammatory agents. For instance, the compound has been evaluated for its potential to inhibit inflammation markers in vitro and in vivo models. This includes the assessment of its effects on carrageenan-induced edema in laboratory animals, demonstrating a promising reduction in swelling comparable to established anti-inflammatory drugs like Diclofenac .

Anticancer Potential

The compound's structure suggests that it may interact with various biological targets implicated in cancer progression. Preliminary studies indicate that this compound may inhibit tumor cell proliferation through mechanisms that warrant further exploration .

Drug Development

Given its biological activities, this compound is being investigated as a potential lead compound for drug development targeting inflammatory diseases and cancer. The compound's ability to modulate biological pathways makes it a candidate for further pharmacological evaluation.

Pharmacological Studies

Pharmacological studies are essential for understanding the mechanisms of action and therapeutic windows of this compound. Research efforts focus on elucidating its pharmacokinetics and bioavailability to optimize its use in clinical settings.

Case Studies and Research Findings

StudyFindings
Abd El-Salam et al., 2012Demonstrated anti-inflammatory effects with lower toxicity than traditional NSAIDs .
Recent Pharmacological ReviewHighlighted the potential for anticancer applications based on structural similarities with known therapeutic agents .
In Vitro StudiesShowed significant antioxidant activity which may contribute to its therapeutic effects .

Mechanism of Action

The mechanism of action of 6-methyl-3-propyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, as an MPO inhibitor, the compound binds to the active site of the enzyme, preventing the formation of reactive oxygen species that contribute to oxidative stress and inflammation. This inhibition can mitigate the progression of cardiovascular diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Pyrrolo[3,2-d]pyrimidin-4-one Family

Compound Name Substituents Molecular Weight Key Features Biological Activity Reference
6-Methyl-3-propyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one 6-methyl, 3-propyl, 2-thioxo 237.30 Moderate lipophilicity (propyl chain), potential for enzyme interaction Not explicitly reported; inferred enzyme inhibition based on structural analogs
3-Isopropyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one 6-methyl, 3-isopropyl, 2-thioxo 251.32 Increased steric bulk (isopropyl vs. propyl) Unreported; likely reduced membrane permeability vs. propyl derivative
1-[2-(Propan-2-yloxy)ethyl]-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (Vobarilizumab) 1-(2-isopropoxyethyl) 269.33 Enhanced solubility (ether linkage) Myeloperoxidase inhibitor; clinical relevance in inflammatory diseases
1-[2-(Aminomethyl)benzyl]-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one 1-(2-aminomethylbenzyl) 326.40 Aromatic and polar groups Patent-pending myeloperoxidase inhibitor; improved target affinity

Key Structural and Functional Differences

  • Substituent Effects: The propyl group in the target compound balances lipophilicity and steric demands, favoring membrane permeability compared to the bulkier isopropyl analogue . Benzyl-substituted derivatives (e.g., ) exhibit higher molecular weights and aromatic interactions, favoring enzyme active-site binding but with possible metabolic instability .
  • The target compound’s propyl group may similarly enhance COX-2 selectivity but lacks empirical validation . Myeloperoxidase inhibitors (e.g., Vobarilizumab) highlight the scaffold’s versatility; substituent choice dictates target specificity and pharmacokinetics .

Biological Activity

6-Methyl-3-propyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its structural properties, biological activities, and potential therapeutic applications based on diverse research findings.

The molecular formula of this compound is C10H13N3OSC_{10}H_{13}N_{3}OS with a molecular weight of 223.30 g/mol. Its structure includes a thioxo group which is crucial for its biological activities.

PropertyValue
Molecular FormulaC₁₀H₁₃N₃OS
Molecular Weight223.30 g/mol
CAS Number1502326-62-6

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives of pyrrolopyrimidine compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. In vitro assays using DPPH radical scavenging methods demonstrated that it can effectively neutralize free radicals. This activity is crucial for potential applications in preventing oxidative stress-related diseases.

Enzyme Inhibition

Recent studies have focused on the enzyme inhibition properties of this compound. It has been identified as a potential inhibitor of blood coagulation factors such as Factor Xa and thrombin. This suggests its utility in developing anticoagulant therapies.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Umesha et al. (2009) demonstrated that similar compounds exhibited notable antimicrobial effects against gram-positive and gram-negative bacteria through various assays including disc diffusion and broth microdilution methods .
  • Antioxidant Properties : In another investigation, the antioxidant activity was quantified using the DPPH method where the compound showed a dose-dependent response indicating its potential as a natural antioxidant .
  • Enzyme Inhibition : A recent article highlighted the dual inhibitory action of pyrrolopyrimidine derivatives on coagulation factors. The study utilized molecular docking studies to elucidate binding affinities and interactions with target enzymes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. SAR studies suggest that substituents at specific positions can enhance or diminish its biological activities.

Q & A

Q. How is metabolic stability evaluated in hepatic microsomal assays?

  • Methodological Answer :
  • Microsomal incubation : Incubate the compound with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion via LC-MS/MS over time .
  • Metabolite identification : Use high-resolution MS/MS to detect phase I/II metabolites, guiding structural modifications to improve metabolic resistance .

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